5-Fluoro-2-thio-2'-deoxyuridylate
Description
5-Fluoro-2'-deoxyuridylate (FdUMP) is a cytotoxic metabolite of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent. FdUMP exerts its antitumor effects by irreversibly inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. TS catalyzes the conversion of 2'-deoxyuridylate (dUMP) to deoxythymidylate (dTMP), a rate-limiting step in thymidine production . FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to prolonged enzyme inhibition and thymineless death in rapidly dividing cells . Pharmacokinetically, FdUMP’s intracellular retention and hepatic extraction efficiency significantly influence its therapeutic index, as demonstrated in hepatic arterial infusion studies .
Properties
CAS No. |
151134-50-8 |
|---|---|
Molecular Formula |
C9H12FN2O7PS |
Molecular Weight |
342.24 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-fluoro-4-oxo-2-sulfanylidenepyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O7PS/c10-4-2-12(9(21)11-8(4)14)7-1-5(13)6(19-7)3-18-20(15,16)17/h2,5-7,13H,1,3H2,(H,11,14,21)(H2,15,16,17)/t5-,6+,7+/m0/s1 |
InChI Key |
PXPNVLJSFWJANJ-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
Other CAS No. |
151134-50-8 |
Synonyms |
2-thio-5-fluoro-dUMP 2-thio-FdUMP 5-fluoro-2-thio-2'-deoxyuridine 5'-monophosphate 5-fluoro-2-thio-2'-deoxyuridylate 5-fluoro-2-thio-dUMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Kinetic Comparisons
Table 1: Comparative Analysis of TS Inhibitors
Pharmacokinetic and Pharmacodynamic Differences
Table 2: Pharmacokinetic Parameters
Resistance Mechanisms and Overcoming Strategies
- TS Overexpression : Observed in WIDR and HT29 cells, where FdUMP-bound TS levels exceed baseline enzyme content, suggesting compensatory synthesis .
- Altered Binding Kinetics : The Y33H TS mutation reduces FdUMP affinity at the second subunit ($K_d$ increase by 3-fold), conferring fluoropyrimidine resistance .
- Combination Therapy : Leucovorin enhances FdUMP-TS complex stability by elevating methylenetetrahydrofolate, counteracting folate deficiency-driven resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
